![molecular formula C22H18N4O3 B3615436 5-(2-furoylamino)-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3615436.png)
5-(2-furoylamino)-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide
Overview
Description
5-(2-furoylamino)-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is commonly referred to as FPhC, and its molecular formula is C22H19N3O3.
Mechanism of Action
The mechanism of action of FPhC involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. FPhC binds to the colchicine site on tubulin and prevents its polymerization, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
FPhC has been found to exhibit various biochemical and physiological effects, including the inhibition of angiogenesis, the modulation of immune response, and the induction of autophagy. FPhC has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of FPhC is its potent anticancer activity against various cancer cell lines. However, the limitations of FPhC include its low solubility in water and its potential toxicity to normal cells.
Future Directions
There are several future directions for the research on FPhC, including the development of more efficient synthesis methods, the investigation of its pharmacokinetics and pharmacodynamics, and the exploration of its potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Additionally, the combination of FPhC with other chemotherapeutic agents may enhance its anticancer activity and reduce its toxicity to normal cells. Overall, the research on FPhC has significant potential for the development of novel anticancer agents and other therapeutic agents.
Scientific Research Applications
FPhC has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. FPhC has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
properties
IUPAC Name |
5-(furan-2-carbonylamino)-N-(3-methylphenyl)-1-phenylpyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-15-7-5-8-16(13-15)24-21(27)18-14-23-26(17-9-3-2-4-10-17)20(18)25-22(28)19-11-6-12-29-19/h2-14H,1H3,(H,24,27)(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXRLPYXKYPTEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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